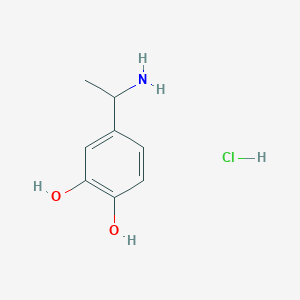
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of catecholamines and is structurally related to dopamine, a crucial neurotransmitter in the central nervous system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with catechol (benzene-1,2-diol).
Alkylation: Catechol undergoes alkylation with ethylene oxide to form 4-(2-hydroxyethyl)benzene-1,2-diol.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of catechol are alkylated and aminated using industrial reactors.
Purification: The product is purified through crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Catechol derivatives.
Substitution: Various substituted catecholamines.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride involves its interaction with various molecular targets:
Neurotransmission: It acts as a neurotransmitter or neuromodulator, influencing the release and uptake of other neurotransmitters.
Receptor Binding: It binds to specific receptors in the nervous system, modulating their activity.
Enzymatic Pathways: It is involved in enzymatic pathways that regulate neurotransmitter synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is similar to other catecholamines such as dopamine, norepinephrine, and epinephrine. it has unique properties that make it distinct:
Dopamine: Similar in structure but differs in its specific receptor interactions and physiological effects.
Norepinephrine: Shares structural similarities but has different roles in the nervous system.
Epinephrine: Also structurally related but functions primarily as a hormone.
List of Similar Compounds
- Dopamine
- Norepinephrine
- Epinephrine
- 4-(2-Aminoethyl)benzene-1,2-diol
Eigenschaften
Molekularformel |
C8H12ClNO2 |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
4-(1-aminoethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5(9)6-2-3-7(10)8(11)4-6;/h2-5,10-11H,9H2,1H3;1H |
InChI-Schlüssel |
ADHGDXNNKUAUKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


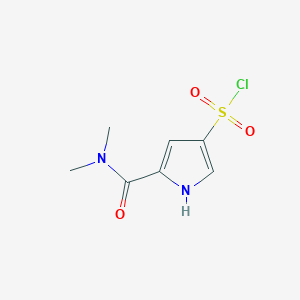
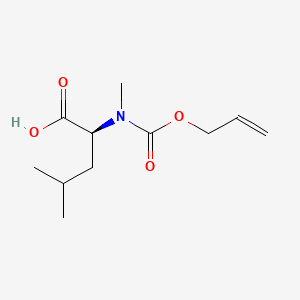
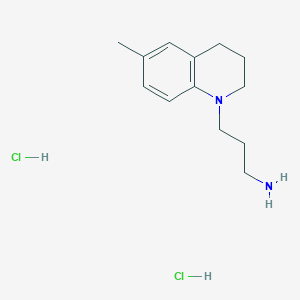
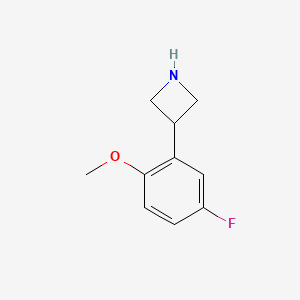
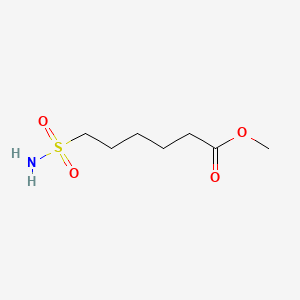
![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
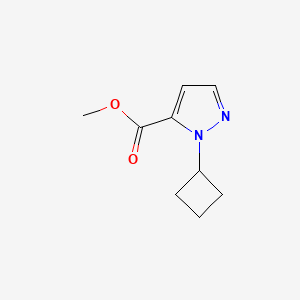
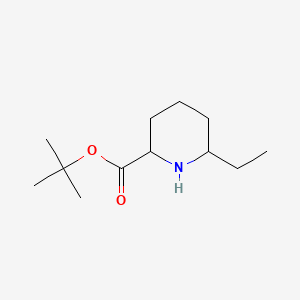
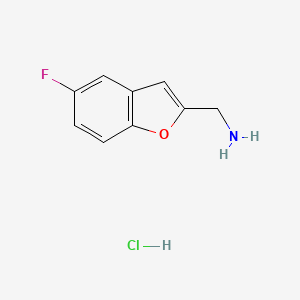
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
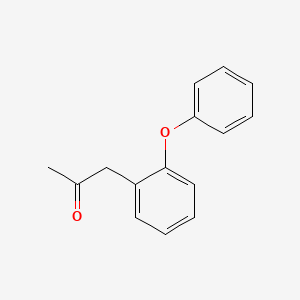
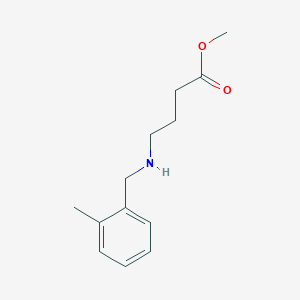
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
